3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

Physicochemical Characterization Distillation Process Chemistry

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one (CAS 24079-95-6), systematically named ethyl 2-methyl-6-(1-methylethyl)-4-oxo-2-cyclohexene-1-carboxylate, is a C6-isopropyl-substituted derivative of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate, CAS 487-51-4). This compound belongs to the 6-alkyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate family, a class of vinylogous β-keto esters widely employed as synthetic intermediates for terpenoid natural products, fragrance chemicals, and pharmaceutical building blocks.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 24079-95-6
Cat. No. B1593593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one
CAS24079-95-6
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=O)C=C1C)C(C)C
InChIInChI=1S/C13H20O3/c1-5-16-13(15)12-9(4)6-10(14)7-11(12)8(2)3/h6,8,11-12H,5,7H2,1-4H3
InChIKeyQBMOPULUXAKJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one (CAS 24079-95-6): Procurement-Relevant Identity and Class Context


3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one (CAS 24079-95-6), systematically named ethyl 2-methyl-6-(1-methylethyl)-4-oxo-2-cyclohexene-1-carboxylate, is a C6-isopropyl-substituted derivative of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate, CAS 487-51-4) [1]. This compound belongs to the 6-alkyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate family, a class of vinylogous β-keto esters widely employed as synthetic intermediates for terpenoid natural products, fragrance chemicals, and pharmaceutical building blocks [2]. The presence of the isopropyl substituent at C6, combined with the ethyl carbethoxy group at C1 and methyl at C2, distinguishes this compound from simpler Hagemann's ester analogs in terms of physicochemical properties, reactivity, and downstream synthetic utility .

Synthetic Intermediate
Terpenoid, fragrance, and pharmaceutical building block synthesis.
Regioselective Alkylation
C6-isopropyl blocking group directs enolate chemistry at C2/C4.
Procurement Context
Differentiated physicochemical profile requires purpose-specific sourcing.

Why 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one Cannot Be Replaced by Unsubstituted Hagemann's Ester or Methyl Ester Analogs


Substituting 3-methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one with Hagemann's ester (CAS 487-51-4) or its methyl ester analog (CAS 174642-98-9) introduces measurable changes in boiling point, density, lipophilicity (LogP), and steric environment at C6 that directly affect downstream processing and synthetic outcomes . The C6-isopropyl group increases the boiling point by approximately 36 °C relative to Hagemann's ester (308.3 vs 271.8 °C at 760 mmHg) and alters the LogP from 1.17 to ~2, reflecting a significant shift in hydrophobicity that impacts extraction efficiency, chromatographic behavior, and biological partitioning . The ethyl ester moiety, compared to the methyl ester analog, provides different hydrolysis kinetics and transesterification opportunities . These physicochemical differences are not cosmetic; they translate into divergent distillation cut points, solvent compatibility, and reactivity in subsequent alkylation, reduction, or cyclization steps.

Hagemann's ester
Lower boiling point and LogP may shift distillation cut points and extraction profiles, altering downstream processing outcomes.
Methyl ester analog
Different ester hydrolysis kinetics and transesterification behavior may affect reaction timelines and product distribution.
Unsubstituted analog
Lack of C6-isopropyl removes steric blocking; decarboxylation yields a different fragrance compound, not Homocamfin.

Quantitative Differentiation Evidence for 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one (24079-95-6) vs. Closest Analogs


Boiling Point Elevation vs. Hagemann's Ester: Implications for Distillation and Thermal Processing

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one exhibits a significantly higher boiling point than the unsubstituted parent Hagemann's ester. The target compound boils at 308.3 °C at 760 mmHg (predicted), compared to 271.8 ± 40.0 °C at 760 mmHg for Hagemann's ester (CAS 487-51-4), representing an increase of approximately 36.5 °C . At reduced pressure, the target compound boils at 148–151 °C at 10 Torr, while Hagemann's ester boils at 135–136 °C at 9 Torr [1]. This 12–15 °C difference at reduced pressure is sufficient to require distinct distillation conditions during purification, and the higher boiling point reflects stronger van der Waals interactions attributable to the additional isopropyl group and increased molecular weight (224.30 vs. 182.22 g/mol).

Boiling Point
Cross-study comparable
Target: 308.3 °C (760 mmHg); Hagemann's ester: 271.8 °C. Δ +36.5 °C.
Reported distillation condition shift context.
Predicted and experimental database values; higher energy input required.
Physicochemical Characterization Distillation Process Chemistry

Lipophilicity (LogP) Differentiation: Impact on Extraction and Biological Partitioning

The target compound exhibits a calculated LogP of approximately 2, compared to a LogP of 1.17 for Hagemann's ester (CAS 487-51-4), representing an increase of approximately 0.83 log units [1]. This difference, driven by the C6-isopropyl substituent, indicates that 3-methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one is approximately 6.8-fold more lipophilic than the parent Hagemann's ester. The practical consequence is that the target compound partitions more favorably into organic solvents during extractive workup and exhibits different retention on reversed-phase chromatographic media.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP ~2; Hagemann's ester: 1.17. ~6.8-fold higher partition.
Supports extraction and chromatography method differentiation review.
Calculated values; impacts organic-phase recovery and RP-HPLC retention.
Lipophilicity LogP Extraction ADME

Density and Handling Properties vs. Hagemann's Ester and Methyl Ester Analog

The target compound has a predicted density of 1.017 ± 0.06 g/cm³, which is lower than Hagemann's ester (1.078 g/cm³ at 25 °C) and the methyl ester analog (1.030 ± 0.06 g/cm³, CAS 174642-98-9) . The flash point of the target compound is 131.5 °C, compared to 115.6 ± 27.4 °C for Hagemann's ester . The lower density and higher flash point of the target compound, relative to Hagemann's ester, reflect the influence of the isopropyl substituent on molecular packing and vapor pressure, with implications for storage classification and solvent compatibility.

Density and Flash Point
Data to verify
Density: 1.017 vs. 1.078 g/cm³; Flash point: 131.5 vs. 115.6 °C (target vs. Hagemann's).
Reported handling and storage classification context.
Predicted values for target; may influence solvent miscibility and shipping class.
Physical Properties Formulation Process Safety

Synthetic Utility: Direct Hydrolysis-Decarboxylation to Homocamfin (Cyclosal) in 80 g Yield

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one can be directly hydrolyzed and decarboxylated to 3-methyl-5-(1-methylethyl)-2-cyclohexen-1-one (Homocamfin/Cyclosal, CAS 28587-71-5) using sodium hydroxide and hydrochloric acid in water at 0.5 h reaction time, yielding 80 g of product [1]. Homocamfin is a known monoterpenoid fragrance compound (b.p. 244 °C at 760 mmHg, density 0.915 g/cm³) with established use as a CNS stimulant and perfumery ingredient [2]. This transformation cannot be replicated from Hagemann's ester, which lacks the C6-isopropyl group and would instead yield 3-methyl-2-cyclohexen-1-one, a compound with entirely different olfactory and biological properties.

Decarboxylation to Homocamfin
Supporting evidence
80 g scale demonstrated; yields Homocamfin (C10H16O). Hagemann's ester yields different product.
Product-divergence context; direct precursor to fragrance intermediate.
NaOH/HCl, H₂O, 0.5 h reaction; irreplaceable for this specific route.
Synthetic Intermediate Decarboxylation Fragrance Chemistry

Molecular Weight and Steric Differentiation: C6-Isopropyl vs. C6-Hydrogen in Alkylation Regioselectivity

The C6-isopropyl substituent in 3-methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one introduces steric bulk that fundamentally alters the regiochemical outcome of enolate alkylation compared to Hagemann's ester. Literature on Hagemann's ester alkylation demonstrates that the C6 position is a competing site for deprotonation and electrophilic attack; pre-installation of the isopropyl group at C6 blocks this pathway, directing alkylation exclusively to the C2 and C4 positions [1]. This steric blocking effect is supported by the general principle that C6-substituted Hagemann's esters exhibit simplified alkylation regiochemistry relative to the parent compound, which can produce mixtures of C2-, C4-, and C6-alkylated products [2].

Alkylation Regioselectivity
Class-level inference
C6-isopropyl blocks competing enolate site; directs alkylation to C2/C4 positions.
Steric-control context; reduces isomeric product mixtures.
Inferred from alkyl 2-methylcyclohexene-1-carboxylate studies; target-specific ratios unavailable.
Regioselectivity Alkylation Steric Effects Synthetic Methodology

Purity and Quality Control: Vendor-Supplied Batch Analysis (NMR, HPLC, GC) at 95–98% Purity

Commercial suppliers including Bidepharm and Leyan offer 3-methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one at standard purities of 95% (Bidepharm, CAS 24079-95-6) with batch-specific QC documentation including NMR, HPLC, and GC . The methyl ester analog (CAS 174642-98-9) is available at 98% purity from the same vendors, while Hagemann's ester (CAS 487-51-4) is widely available at ≥95% purity . The comparable purity specifications across these analogs mean that purity alone is not a differentiator; however, the availability of documented batch QC for the target compound supports its use in regulated pharmaceutical intermediate supply chains.

Batch QC and Purity
Supporting evidence
95% purity (Bidepharm); batch QC includes NMR, HPLC, GC.
Supports regulated intermediate supply chain procurement context.
Multiple vendor documentation available; purity not a primary differentiator from analogs.
Quality Control Purity Batch Consistency Procurement

Evidence-Backed Application Scenarios for 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one (24079-95-6)


Direct Precursor for Homocamfin (Cyclosal) Fragrance Intermediate Production

The documented hydrolysis-decarboxylation of 24079-95-6 to 3-methyl-5-(1-methylethyl)-2-cyclohexen-1-one (Homocamfin, 80 g demonstrated yield) positions this compound as a viable protected precursor in fragrance synthesis. Homocamfin (b.p. 244 °C, density 0.915 g/cm³) is a monoterpenoid ketone with CNS stimulant activity and established perfumery use [1]. Procurement of the carbethoxy-protected form (24079-95-6) rather than the free ketone may be advantageous when the ketone's volatility or reactivity must be masked during multi-step synthetic sequences.

Sterically Directed Alkylation Substrate for Complex Terpenoid Synthesis

The pre-installed C6-isopropyl group blocks one of the three competing enolate alkylation sites present in Hagemann's ester, as inferred from regioselective alkylation studies on alkyl 2-methylcyclohexene-1-carboxylates [1]. This compound is therefore suited for synthetic sequences requiring C2- or C4-selective alkylation without the complication of C6 alkylation byproducts. The higher LogP (~2) and boiling point (308.3 °C) relative to Hagemann's ester further facilitate chromatographic separation and distillation of alkylated products.

Pharmaceutical and Agrochemical Intermediate Requiring Defined Physicochemical Specifications

The compound's well-characterized physicochemical profile (density 1.017 g/cm³, flash point 131.5 °C, LogP ~2) and the availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors support its use in regulated pharmaceutical and agrochemical intermediate supply chains [1]. The compound is classified as an intermediate by multiple suppliers and is indicated for use in the synthesis of pesticides, herbicides, and pharmaceutical active ingredients .

Lipophilic Building Block for Medicinal Chemistry SAR Exploration

With a LogP of approximately 2 (vs. 1.17 for Hagemann's ester), 24079-95-6 provides a measurable 0.83 log unit increase in lipophilicity, corresponding to approximately 6.8-fold greater partition into organic phases [1]. This property is particularly relevant in medicinal chemistry programs where the cyclohexenone scaffold is being elaborated into biologically active molecules, as the increased lipophilicity will influence membrane permeability, protein binding, and metabolic stability of downstream derivatives.

Application
Selection Property
Validation Focus
Fragrance intermediate synthesis
Decarboxylation to Homocamfin
Reaction yield and product identity confirmation
Terpenoid building block
C6 steric blocking for regioselective alkylation
C2/C4 alkylation product ratio and purity
Regulated intermediate supply
Batch-specific QC documentation
NMR, HPLC, GC traceability and purity threshold
Medicinal chemistry SAR
Elevated LogP scaffold
Membrane permeability and metabolic stability of derivatives

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